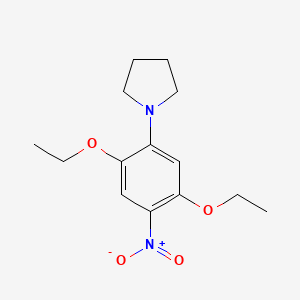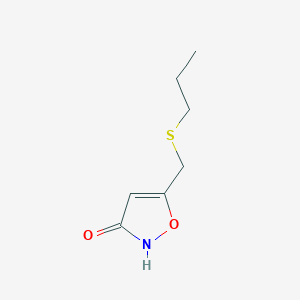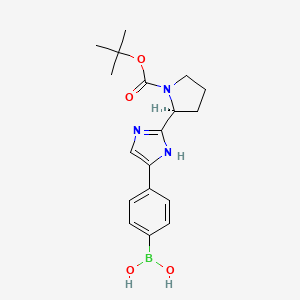
2-Acetonylinosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetonylinosine is a derivative of inosine, a purine nucleoside that plays a crucial role in various biological processes. This compound is characterized by the presence of an acetonyl group attached to the inosine molecule. Inosine itself is known for its neuroprotective, immunomodulatory, and anti-inflammatory properties .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Acetonylinosine typically involves the modification of inosine through the introduction of an acetonyl group. This can be achieved via several synthetic routes, including:
Direct Alkylation: Inosine can be directly alkylated using acetonyl halides under basic conditions.
Oxidative Coupling: Another method involves the oxidative coupling of inosine with acetone derivatives in the presence of a suitable catalyst.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Catalytic Processes: Utilizing catalysts to enhance the reaction rate and selectivity.
Green Chemistry Approaches: Employing environmentally friendly methods such as solvent-free reactions or the use of ionic liquids
Analyse Chemischer Reaktionen
Types of Reactions: 2-Acetonylinosine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetonyl group to an alcohol.
Substitution: The acetonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halides or nucleophiles under basic or acidic conditions.
Major Products:
Oxidation Products: Ketones or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various functionalized inosine derivatives .
Wissenschaftliche Forschungsanwendungen
2-Acetonylinosine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential neuroprotective and immunomodulatory effects.
Medicine: Investigated for its therapeutic potential in treating neurological disorders and autoimmune diseases.
Industry: Utilized in the development of pharmaceuticals and other biologically active compounds .
Wirkmechanismus
The mechanism of action of 2-Acetonylinosine involves its interaction with various molecular targets and pathways:
Neuroprotection: It may exert neuroprotective effects by modulating adenosine receptors and reducing oxidative stress.
Immunomodulation: The compound can influence immune responses by affecting cytokine production and lymphocyte activity.
Anti-inflammatory: It may reduce inflammation through the inhibition of pro-inflammatory mediators .
Vergleich Mit ähnlichen Verbindungen
Inosine: The parent compound, known for its neuroprotective and immunomodulatory properties.
Adenosine: Another purine nucleoside with similar biological activities.
Guanosine: A related nucleoside with distinct but overlapping functions.
Uniqueness: 2-Acetonylinosine stands out due to the presence of the acetonyl group, which imparts unique chemical reactivity and biological activity. This modification can enhance its therapeutic potential and broaden its range of applications compared to its parent compound and other similar nucleosides .
Eigenschaften
Molekularformel |
C13H16N4O6 |
|---|---|
Molekulargewicht |
324.29 g/mol |
IUPAC-Name |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-(2-oxopropyl)-1H-purin-6-one |
InChI |
InChI=1S/C13H16N4O6/c1-5(19)2-7-15-11-8(12(22)16-7)14-4-17(11)13-10(21)9(20)6(3-18)23-13/h4,6,9-10,13,18,20-21H,2-3H2,1H3,(H,15,16,22)/t6-,9-,10-,13-/m1/s1 |
InChI-Schlüssel |
WFWFSJDHDNUZFU-ZRFIDHNTSA-N |
Isomerische SMILES |
CC(=O)CC1=NC2=C(C(=O)N1)N=CN2[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
Kanonische SMILES |
CC(=O)CC1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(8-Amino[1,2,4]triazolo[1,5-a]pyridin-2-yl)methoxy]ethan-1-ol](/img/structure/B15212103.png)
![3-((5-Nitrofuran-2-yl)methylene)imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B15212106.png)
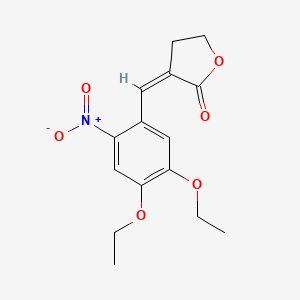
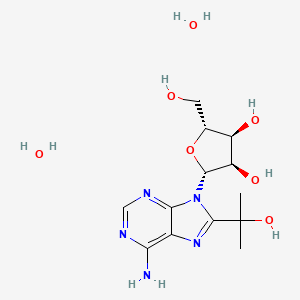
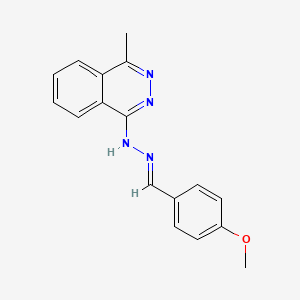
![1-(6-Methyl-5-phenyl-6H-thieno[2,3-b]pyrrol-2-yl)ethan-1-one](/img/structure/B15212118.png)

![6-Methyl-2,3-diphenyl-5,6,7,8-tetrahydroimidazo[1,2-b]pyridazine](/img/structure/B15212129.png)
![Carbamic acid, [(2,6-dimethylphenoxy)sulfinyl]methyl-, 2,3-dihydro-2,2-dimethyl-7-benzofuranyl ester](/img/structure/B15212134.png)


